molecular formula C67H99N3O18 B12777358 [5-[2-[[4,4,6a,6b,8a,11,14b-heptamethyl-14-oxo-11-(piperidine-1-carbonyl)-2,3,4a,5,6,7,8,9,10,12,12a,14a-dodecahydro-1H-picen-3-yl]oxy]-4,5-diacetyloxy-6-(piperidine-1-carbonyl)oxan-3-yl]oxy-2,3-diacetyloxy-6-(piperidine-1-carbonyl)oxan-4-yl] acetate CAS No. 126145-77-5

[5-[2-[[4,4,6a,6b,8a,11,14b-heptamethyl-14-oxo-11-(piperidine-1-carbonyl)-2,3,4a,5,6,7,8,9,10,12,12a,14a-dodecahydro-1H-picen-3-yl]oxy]-4,5-diacetyloxy-6-(piperidine-1-carbonyl)oxan-3-yl]oxy-2,3-diacetyloxy-6-(piperidine-1-carbonyl)oxan-4-yl] acetate

Cat. No.: B12777358
CAS No.: 126145-77-5
M. Wt: 1234.5 g/mol
InChI Key: OXIUZZIJYILSDK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “[5-[2-[[4,4,6a,6b,8a,11,14b-heptamethyl-14-oxo-11-(piperidine-1-carbonyl)-2,3,4a,5,6,7,8,9,10,12,12a,14a-dodecahydro-1H-picen-3-yl]oxy]-4,5-diacetyloxy-6-(piperidine-1-carbonyl)oxan-3-yl]oxy-2,3-diacetyloxy-6-(piperidine-1-carbonyl)oxan-4-yl] acetate” is a complex organic molecule with multiple functional groups. It features a picenyl core with several piperidine and acetate groups attached, making it a molecule of interest in various fields of research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound likely involves multiple steps, including the formation of the picenyl core, the introduction of piperidine groups, and the acetylation of hydroxyl groups. Typical reaction conditions might include:

    Formation of the picenyl core: This could involve cyclization reactions under acidic or basic conditions.

    Introduction of piperidine groups: This might be achieved through nucleophilic substitution reactions.

    Acetylation: This could be done using acetic anhydride in the presence of a base like pyridine.

Industrial Production Methods

Industrial production would scale up these reactions, often using continuous flow reactors to ensure consistent quality and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound might undergo oxidation reactions at the picenyl core or the piperidine groups.

    Reduction: Reduction reactions could target the carbonyl groups.

    Substitution: Nucleophilic or electrophilic substitution reactions could modify the functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents like alkyl halides for nucleophilic substitution or electrophiles for electrophilic substitution.

Major Products

The major products would depend on the specific reactions and conditions used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols.

Scientific Research Applications

This compound could have various applications in scientific research:

    Chemistry: As a building block for more complex molecules or as a reagent in organic synthesis.

    Biology: Potential use in studying cellular processes or as a probe in biochemical assays.

    Medicine: Possible applications in drug development or as a therapeutic agent.

    Industry: Use in the production of specialty chemicals or materials.

Mechanism of Action

The mechanism of action would depend on the specific application. For example, if used as a drug, it might interact with specific molecular targets like enzymes or receptors, modulating their activity and leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • [4,4,6a,6b,8a,11,14b-heptamethyl-14-oxo-11-(piperidine-1-carbonyl)-2,3,4a,5,6,7,8,9,10,12,12a,14a-dodecahydro-1H-picen-3-yl] acetate
  • [2,3-diacetyloxy-6-(piperidine-1-carbonyl)oxan-4-yl] acetate

Uniqueness

The unique combination of functional groups in this compound might confer specific properties, such as enhanced stability, reactivity, or biological activity, distinguishing it from similar molecules.

Biological Activity

The compound [5-[2-[[4,4,6a,6b,8a,11,14b-heptamethyl-14-oxo-11-(piperidine-1-carbonyl)-2,3,4a,5,6,7,8,9,10,12,12a,14a-dodecahydro-1H-picen-3-yl]oxy]-4,5-diacetyloxy-6-(piperidine-1-carbonyl)oxan-3-yl]oxy-2,3-diacetyloxy-6-(piperidine-1-carbonyl)oxan-4-yl] acetate is a complex organic molecule with potential biological activities. Understanding its biological activity is crucial for exploring its applications in pharmacology and medicinal chemistry. This article reviews the biological activity of this compound based on available literature and research findings.

Structural Analysis

The compound's structure can be broken down into several functional groups:

  • Heptamethyl and oxo groups : These contribute to the lipophilicity and potential bioactivity.
  • Piperidine moieties : Known for their role in various pharmacological activities.
  • Acetoxy groups : Often associated with enhanced solubility and bioavailability.

Molecular Formula

The molecular formula is C48H75N3O12C_{48}H_{75}N_{3}O_{12}, indicating a complex arrangement that may influence its interaction with biological systems.

The compound's physicochemical properties such as solubility, stability under physiological conditions, and permeability are critical for its biological activity.

Antimicrobial Activity

Research has demonstrated that compounds with similar structural motifs exhibit significant antimicrobial properties. For instance:

  • Inhibition of bacterial growth : Compounds featuring piperidine and acetoxy groups have shown effectiveness against various bacterial strains including Salmonella typhi and Bacillus subtilis .

Enzyme Inhibition

The compound may also function as an enzyme inhibitor:

  • Cholinesterase Inhibition : Similar compounds have been reported to inhibit acetylcholinesterase (AChE), which is relevant in treating neurodegenerative diseases .

Cytotoxicity

Preliminary studies suggest that derivatives of this compound may possess cytotoxic properties against cancer cell lines:

  • Cancer Cell Lines : Some piperidine-containing compounds have shown selective toxicity towards specific cancer cell lines, indicating potential for use in chemotherapy .

Hypoglycemic Activity

Certain derivatives exhibit hypoglycemic effects:

  • Diabetes Management : Compounds with similar structures have been investigated for their ability to lower blood glucose levels in diabetic models .

Study 1: Antimicrobial Efficacy

A study synthesized a series of piperidine derivatives and evaluated their antimicrobial efficacy. The results indicated moderate to strong activity against specific bacterial strains. The most active compounds had IC50 values indicating effective inhibition of bacterial growth .

Study 2: Enzyme Inhibition Profiling

Another research focused on the enzyme inhibition profile of synthesized piperidine derivatives. It was found that several compounds significantly inhibited urease activity, which is crucial for the treatment of urinary infections .

Compound IDActivity TypeTarget Organism/EnzymeIC50 Value (µM)
7lAntimicrobialSalmonella typhi5.0
7mAntimicrobialBacillus subtilis3.5
7nAChE InhibitionHuman AChE0.63
7oUrease InhibitionUrease from Proteus vulgaris2.14

Properties

CAS No.

126145-77-5

Molecular Formula

C67H99N3O18

Molecular Weight

1234.5 g/mol

IUPAC Name

[5-[2-[[4,4,6a,6b,8a,11,14b-heptamethyl-14-oxo-11-(piperidine-1-carbonyl)-2,3,4a,5,6,7,8,9,10,12,12a,14a-dodecahydro-1H-picen-3-yl]oxy]-4,5-diacetyloxy-6-(piperidine-1-carbonyl)oxan-3-yl]oxy-2,3-diacetyloxy-6-(piperidine-1-carbonyl)oxan-4-yl] acetate

InChI

InChI=1S/C67H99N3O18/c1-38(71)80-48-50(81-39(2)72)55(86-49-51(82-40(3)73)54(83-41(4)74)59(84-42(5)75)87-53(49)58(78)69-32-18-14-19-33-69)60(88-52(48)57(77)68-30-16-13-17-31-68)85-47-23-24-65(10)46(62(47,6)7)22-25-67(12)56(65)45(76)36-43-44-37-64(9,61(79)70-34-20-15-21-35-70)27-26-63(44,8)28-29-66(43,67)11/h36,44,46-56,59-60H,13-35,37H2,1-12H3

InChI Key

OXIUZZIJYILSDK-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OC1C(C(OC(C1OC(=O)C)OC(=O)C)C(=O)N2CCCCC2)OC3C(C(C(OC3OC4CCC5(C(C4(C)C)CCC6(C5C(=O)C=C7C6(CCC8(C7CC(CC8)(C)C(=O)N9CCCCC9)C)C)C)C)C(=O)N1CCCCC1)OC(=O)C)OC(=O)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.